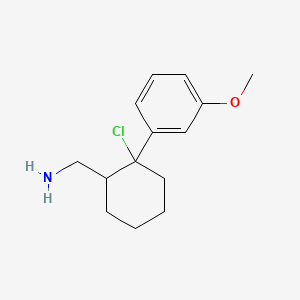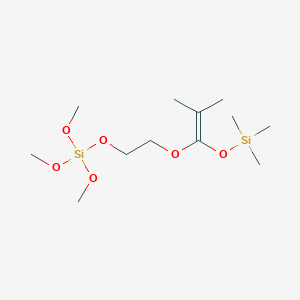
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is a silicon-based organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trimethylsiloxy groups, which impart distinct reactivity and stability. It is widely used in various fields, including organic synthesis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene typically involves the reaction of 2-trimethylsilylethanol with appropriate reagents under controlled conditions. One common method includes the use of 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required reaction environment.
化学反应分析
Types of Reactions: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This compound can be selectively deprotected under mild conditions using reagents like tetrabutylammonium fluoride .
相似化合物的比较
1,2-Bis(trimethylsiloxy)ethane: Another silicon-based compound used for similar protective purposes.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable reagent in various chemical processes.
属性
分子式 |
C12H28O6Si2 |
|---|---|
分子量 |
324.52 g/mol |
IUPAC 名称 |
trimethyl 2-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)ethyl silicate |
InChI |
InChI=1S/C12H28O6Si2/c1-11(2)12(18-19(6,7)8)16-9-10-17-20(13-3,14-4)15-5/h9-10H2,1-8H3 |
InChI 键 |
JQYDWNAPZWQTEV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(OCCO[Si](OC)(OC)OC)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


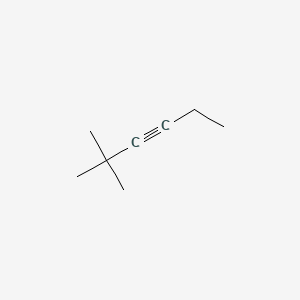
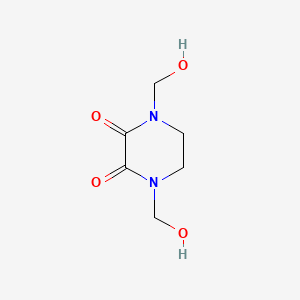

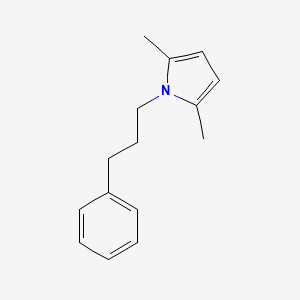
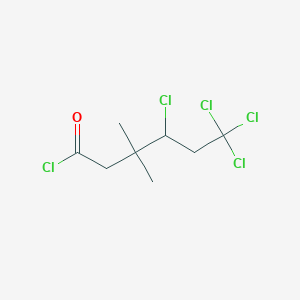
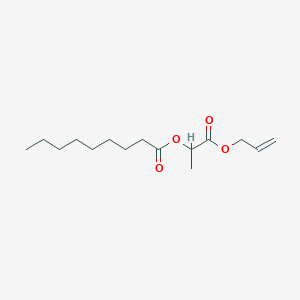
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

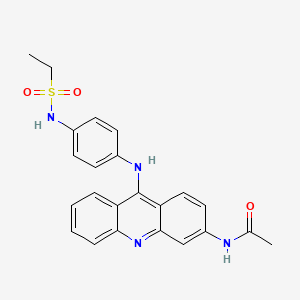
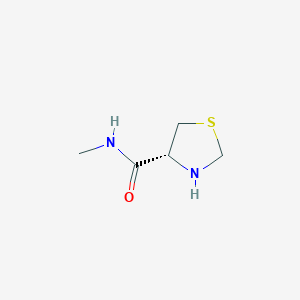
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
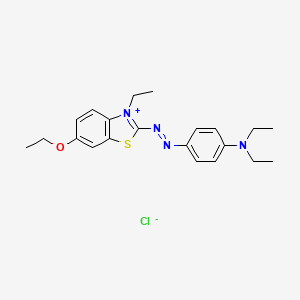
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
